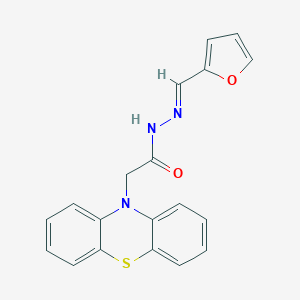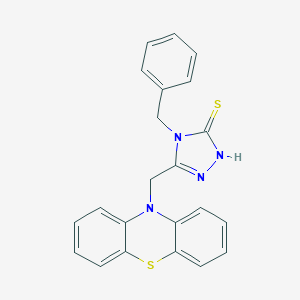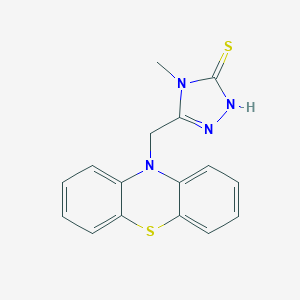
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone, also known as HMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have a unique mechanism of action that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
作用机制
The mechanism of action of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves its inhibition of the enzyme serine palmitoyltransferase (SPT), which is involved in the biosynthesis of sphingolipids. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds to the active site of SPT and prevents the enzyme from catalyzing the reaction that produces sphingolipids. This inhibition of SPT leads to a decrease in sphingolipid levels, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to have a number of biochemical and physiological effects. In addition to its inhibition of SPT, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of sphingolipid metabolism and signaling pathways. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has also been found to have anti-inflammatory effects, which may be due to its inhibition of sphingolipid signaling.
实验室实验的优点和局限性
One of the main advantages of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone for lab experiments is its specificity for SPT. Because 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds specifically to the active site of SPT, it can be used to study the role of sphingolipids in cellular processes without affecting other enzymes or pathways. However, one limitation of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is necessary to ensure that it does not have toxic effects on cells or organisms.
未来方向
There are many potential future directions for research on 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. One area of interest is its potential as a therapeutic agent for cancer and other diseases. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone's ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, further research is needed to fully understand the role of sphingolipids in cellular processes and the potential effects of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone on these processes. Finally, the development of new synthesis methods and analogs of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone may lead to improved specificity and efficacy for use in scientific research.
合成方法
The synthesis of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a diene-maleic anhydride adduct. This adduct is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the final product, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. This synthesis method has been optimized to yield high purity 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone with good yields.
科学研究应用
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been studied for its potential applications in scientific research. One of the main uses of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is as a tool for studying biological processes. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to inhibit the activity of a key enzyme involved in the biosynthesis of sphingolipids, which are important signaling molecules in cells. By inhibiting this enzyme, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone can be used to study the role of sphingolipids in various cellular processes.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-hydroxy-3-methyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13,2)15/h4-7,15H,3,8H2,1-2H3 |
InChI 键 |
DPZASWBWWBQIGR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
规范 SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)




![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)